molecular formula C17H15FN2 B10979871 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole

2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole

Cat. No.: B10979871
M. Wt: 266.31 g/mol
InChI Key: HHISECYQACLLTL-UHFFFAOYSA-N
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Description

    2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole: is a chemical compound with the following structure: .

  • It belongs to the class of benzimidazole derivatives and contains a cyclopropyl group and a fluorobenzyl moiety.
  • The compound’s molecular formula is C₁₆H₁₃FN₂ with a molecular weight of 254.29 g/mol .
  • Its melting point is 43-45°C , and it is soluble in dichloromethane, DMSO, ethyl acetate, and methanol.
  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a cyclopropyl amine with a 4-fluorobenzaldehyde, followed by cyclization to form the benzimidazole ring.

      Reaction Conditions: Specific reaction conditions may vary, but typical conditions include refluxing the reactants in an appropriate solvent (such as ethanol or acetonitrile) with a suitable acid catalyst.

      Industrial Production: While industrial-scale production methods are proprietary, laboratories can synthesize this compound using established protocols.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but examples include cyclopropyl ketones, alcohols, and substituted benzimidazoles.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.

      Biology: It may serve as a pharmacophore for drug design due to its unique structure.

      Medicine: Investigations focus on its potential therapeutic properties, such as antimicrobial or anticancer effects.

      Industry: Industries explore its use in materials science or as a starting material for fine chemicals.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Molecular Targets: It may interact with specific proteins, enzymes, or receptors.

      Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H15FN2

    Molecular Weight

    266.31 g/mol

    IUPAC Name

    2-cyclopropyl-1-[(4-fluorophenyl)methyl]benzimidazole

    InChI

    InChI=1S/C17H15FN2/c18-14-9-5-12(6-10-14)11-20-16-4-2-1-3-15(16)19-17(20)13-7-8-13/h1-6,9-10,13H,7-8,11H2

    InChI Key

    HHISECYQACLLTL-UHFFFAOYSA-N

    Canonical SMILES

    C1CC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

    Origin of Product

    United States

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